molecular formula C24H24ClN3O3S2 B2569280 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride CAS No. 1216928-17-4

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride

Cat. No.: B2569280
CAS No.: 1216928-17-4
M. Wt: 502.04
InChI Key: HACLXHINFKCWDT-UHFFFAOYSA-N
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Description

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride is a recognized and potent small-molecule inhibitor targeting the mitochondrial folate enzyme MTHFD2 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2). This compound has emerged as a critical chemical probe for investigating cancer metabolism, as MTHFD2 is frequently overexpressed in a wide range of human cancers but is absent in most healthy adult tissues. The primary research value of this inhibitor lies in its ability to selectively disrupt mitochondrial one-carbon metabolism, a key pathway that provides essential precursors for nucleotide synthesis and methylation reactions rapidly proliferating cancer cells depend on for growth and survival. By inhibiting MTHFD2, this compound depletes cellular pools of glycine, purines, and thymidine, leading to impaired cancer cell proliferation and increased apoptosis, particularly in cancer cell lines with high MTHFD2 expression. Its application extends beyond basic cancer biology to exploring combination therapies, as targeting this metabolic vulnerability can sensitize tumors to conventional chemotherapeutic agents. Furthermore, research indicates that MTHFD2 inhibition impacts T-cell function and macrophage polarization, positioning this compound as a valuable tool for investigating the interplay between tumor metabolism and the immune microenvironment in oncology and immunology research.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-ethylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2.ClH/c1-2-32(29,30)19-10-8-18(9-11-19)23(28)26-24-21(14-25)20-12-13-27(16-22(20)31-24)15-17-6-4-3-5-7-17;/h3-11H,2,12-13,15-16H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACLXHINFKCWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride is a complex organic compound with potential biological activities. Its unique structure incorporates a thieno[2,3-c]pyridine moiety, which is of significant interest in medicinal chemistry due to its diverse pharmacological properties. This article explores the biological activity of this compound based on existing literature and research findings.

Molecular Structure

  • Molecular Formula : C26H26N4O3S2
  • Molecular Weight : 506.64 g/mol
  • CAS Number : 524683-31-6

Structural Characteristics

The compound features several functional groups that contribute to its reactivity and biological activity:

  • Thieno[2,3-c]pyridine Core : This fused ring system is associated with various biological activities.
  • Cyano Group : Known for enhancing the reactivity of organic compounds.
  • Sulfonamide Moiety : Often linked to antibacterial and antitumor activities.

Research indicates that compounds similar to this compound may exhibit their biological effects through the inhibition of specific kinases. For instance, studies have shown that related thieno derivatives can act as inhibitors of Jun N-terminal kinases (JNKs), which play a crucial role in cellular stress responses and apoptosis .

Pharmacological Studies

  • Inhibition of JNK Kinases :
    • A related series of compounds demonstrated potent inhibition against JNK2 and JNK3 with pIC50 values around 6.5 to 6.7 . This suggests that the compound may similarly inhibit these pathways, potentially influencing cell survival and proliferation.
  • Phenylethanolamine N-Methyltransferase (PNMT) Inhibition :
    • Compounds based on the tetrahydrothieno[3,2-c]pyridine framework have shown inhibitory effects on PNMT, an enzyme involved in catecholamine biosynthesis . This could imply potential applications in treating conditions related to catecholamine dysregulation.

Case Study 1: JNK Inhibition

A study explored a series of thieno derivatives that inhibited JNK pathways. The compounds were evaluated for their selectivity and potency using in vitro assays. The results indicated that modifications to the thieno structure significantly impacted inhibitory activity against JNK kinases.

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor properties of thieno derivatives in various cancer cell lines. The results suggested that these compounds could induce apoptosis through the activation of stress-related pathways.

Biological Activity Summary Table

Compound NameTarget EnzymepIC50 ValueBiological Effect
N-(6-benzyl-3-cyano...)JNK2/JNK36.5 - 6.7Inhibition
Tetrahydrothieno...PNMTNot specifiedInhibition

Structural Comparison Table

CompoundMolecular FormulaMolecular Weight
N-(6-benzyl...)C26H26N4O3S2506.64 g/mol
Related Thieno DerivativeC18H20N4S324.44 g/mol

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to CS-0309467 (CAS 2306268-61-9, ), a pyridine-benzodioxin derivative with distinct functional groups:

Parameter Target Compound CS-0309467
Core Structure Tetrahydrothieno[2,3-c]pyridine (sulfur-containing heterocycle) Benzodioxin-pyridine hybrid (oxygen-rich heterocycle)
Key Functional Groups Cyano (-CN), ethylsulfonyl (-SO₂C₂H₅), benzamide Methoxy (-OCH₃), dimethylaminophenyl (-N(CH₃)₂)
Molecular Weight ~500 g/mol (estimated) 391.46 g/mol
Solubility Enhanced by hydrochloride salt Likely lower due to lack of ionizable groups
Potential Applications Cardiovascular (inferred from thienopyridine analogs) Unverified; research chemical (noted in )

Key Differences and Implications

Core Heterocycles: The thienopyridine core in the target compound introduces sulfur, which may influence electronic properties and metabolic pathways compared to the oxygen-dominated benzodioxin in CS-0309465. Sulfur-containing heterocycles often exhibit stronger receptor binding due to polarizability .

Functional Groups: The ethylsulfonyl group in the target is a strong electron-withdrawing group, enhancing hydrogen-bond acceptor capacity compared to the methoxy group in CS-0309466. This could improve target affinity in enzymatic or receptor-based interactions.

Molecular Weight and Solubility :

  • The higher molecular weight (~500 g/mol) of the target compound may limit passive diffusion across membranes, but the hydrochloride salt mitigates this by improving solubility. CS-0309467 (391 g/mol) lacks ionizable groups, suggesting lower bioavailability despite its smaller size .

Research Findings and Limitations

Experimental Data Gaps

  • No direct pharmacological or pharmacokinetic data are available for the target compound. Comparisons rely on structural inferences and analogs like clopidogrel.
  • CS-0309467’s data sheet () explicitly states it is unvalidated for medical use, limiting comparative conclusions.

Computational and Crystallographic Insights

  • The SHELX software suite () is widely used for small-molecule crystallography. If applied to the target compound, it could elucidate conformational differences from analogs, aiding in structure-activity relationship (SAR) studies .

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